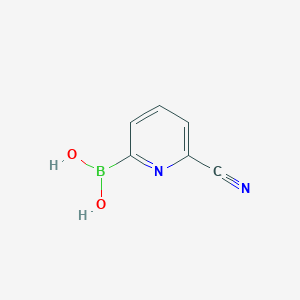

(6-Cyanopyridin-2-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-cyanopyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BN2O2/c8-4-5-2-1-3-6(9-5)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUKKKADKQKMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701005127 | |

| Record name | (6-Cyanopyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701005127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848500-38-9 | |

| Record name | (6-Cyanopyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701005127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(6-Cyanopyridin-2-yl)boronic acid synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of (6-Cyanopyridin-2-yl)boronic acid

Introduction

In the landscape of modern organic chemistry and drug discovery, heterocyclic boronic acids are indispensable tools. Their stability, low toxicity, and versatile reactivity make them cornerstone building blocks, particularly in palladium-catalyzed cross-coupling reactions.[1] Among these, this compound is a compound of significant interest. It merges the proven utility of the boronic acid functional group with the cyanopyridine scaffold, a privileged structure in medicinal chemistry known for its role in modulating biological targets through specific electronic and steric interactions.[2][3]

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, heavily relies on organoboronic acids to construct carbon-carbon bonds with exceptional efficiency and functional group tolerance.[4][5][6] this compound serves as a key precursor for introducing the 6-cyanopyridin-2-yl moiety into complex molecules, enabling the synthesis of novel biaryl and heteroaryl compounds with potential therapeutic applications.[7][8]

This guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of the primary synthetic routes to this compound. It delves into the causality behind methodological choices, offers a detailed experimental protocol, and outlines a systematic approach to its structural and purity characterization, ensuring scientific integrity and reproducibility.

Part 1: Strategic Approaches to Synthesis

The synthesis of heteroaryl boronic acids, including this compound, is predominantly achieved through two robust and well-established strategies: direct lithiation followed by borylation, and palladium-catalyzed Miyaura borylation. The choice between these methods depends on factors such as substrate availability, functional group compatibility, scalability, and laboratory infrastructure.

Method A: Lithiation-Borylation via Halogen-Metal Exchange

This classical approach is a fundamental method for preparing aryl and heteroaryl boronic acids. The process involves the deprotonation or, more commonly, a halogen-metal exchange of a suitable precursor, such as 2-bromo-6-cyanopyridine, using a strong organolithium base at cryogenic temperatures. The resulting highly reactive lithiated intermediate is then quenched with an electrophilic boron source, typically a trialkyl borate like triisopropyl borate, to form a boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the final boronic acid.[9][10][11]

Causality and Field Insights:

-

Why Cryogenic Temperatures? The use of very low temperatures (-78 °C) is critical to prevent side reactions. The lithiated pyridine intermediate is highly basic and nucleophilic; at higher temperatures, it can undergo self-condensation or react with the solvent (e.g., THF).

-

Choice of Base: n-Butyllithium (n-BuLi) is commonly used for halogen-metal exchange from bromo- or iodo-pyridines due to its high reactivity.[12] For less reactive chloropyridines, a combination of lithium and a catalytic amount of an electron carrier like naphthalene may be employed.[12]

-

Advantages: This method is often cost-effective for large-scale synthesis, as organolithium reagents and borate esters are relatively inexpensive bulk chemicals.

-

Limitations: The primary drawback is its poor tolerance for sensitive functional groups (e.g., esters, ketones) that can react with the strong organolithium base. The requirement for strictly anhydrous conditions and cryogenic temperatures can also be a practical limitation.

Part 2: Recommended Experimental Protocol

The following protocol describes the synthesis of this compound pinacol ester via Miyaura borylation, chosen for its reliability and broad applicability. The resulting pinacol ester is often more stable and easier to handle and purify than the free boronic acid and can be used directly in subsequent Suzuki-Miyaura couplings or hydrolyzed if the free acid is required.

Materials and Reagents:

-

2-Bromo-6-cyanopyridine

-

Bis(pinacolato)diboron (B₂Pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Acetate (KOAc), anhydrous

-

1,4-Dioxane, anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated aq. NaCl)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Celite® or silica gel

Step-by-Step Methodology:

-

Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-6-cyanopyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and anhydrous potassium acetate (3.0 eq).

-

Reagent Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq).

-

Atmosphere Exchange: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. This is a critical step, as oxygen can deactivate the Pd(0) catalyst.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the starting halide.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. The washes remove residual potassium acetate and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) or by recrystallization to afford the pure 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-cyanopyridine as a solid.

Self-Validation: A successful synthesis should yield the product as a white to off-white solid. The yield should be in the range of 70-90%. The purity can be initially assessed by a sharp melting point and a single spot on a TLC plate.

Part 3: Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum will provide information on the electronic environment and connectivity of the protons on the pyridine ring. The expected spectrum for this compound in a solvent like DMSO-d₆ would show three distinct signals in the aromatic region (approx. 7.5-8.5 ppm). These signals will exhibit a characteristic coupling pattern: a doublet of doublets (dd) for H-4, and two doublets (d) for H-3 and H-5. The two hydroxyl protons of the boronic acid group will typically appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms. Key signals include those for the six carbons of the cyanopyridine ring and the characteristic downfield signal for the cyano group carbon (approx. 117-120 ppm). The carbon atom attached to the boron (C-2) will also have a distinct chemical shift.

-

¹¹B NMR: Boron-11 NMR is highly specific for confirming the presence and electronic state of the boron atom. [13]For a trigonal (sp² hybridized) boronic acid, a single broad peak is expected in the range of δ 27-33 ppm. [13] Table 1: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~8.0 - 8.2 | dd | H-4 |

| ¹H | ~7.8 - 8.0 | d | H-5 or H-3 |

| ¹H | ~7.6 - 7.8 | d | H-3 or H-5 |

| ¹H | Broad | s | B(OH)₂ |

| ¹³C | ~160 | s | C-B (C2) |

| ¹³C | ~140-150 | s | Pyridine Carbons |

| ¹³C | ~120-135 | s | Pyridine Carbons |

| ¹³C | ~117 | s | -CN |

| ¹¹B | ~28 - 30 | br s | B(OH)₂ |

Note: Exact chemical shifts are solvent-dependent and are best confirmed by comparison with literature data or by performing 2D NMR experiments.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compound.

-

Technique: High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is ideal. [14]* Expected Result: For this compound (C₆H₅BN₂O₂), the calculated monoisotopic mass is approximately 148.0441 g/mol . In positive ion mode ESI-MS, one would expect to observe the protonated molecular ion [M+H]⁺ at m/z 149.0519. The high resolution of the measurement allows for the confirmation of the elemental formula to within a few parts per million (ppm), providing strong evidence of the compound's identity. Analysis can sometimes be complicated by the formation of boroxines (cyclic anhydrides) or solvent adducts. [14][15]

Physical Properties

-

Melting Point (MP): A pure crystalline solid will exhibit a sharp, well-defined melting point. A broad melting range typically indicates the presence of impurities.

-

Appearance: The purified compound should be a white to off-white crystalline solid.

References

- Kondo, Y., Murata, N., & Sakamoto, T. (1994). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. HETEROCYCLES, 37(3), 1467.

- Molander, G. A., & Trice, S. L. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. NIH Public Access, 14(10), 2650-2653.

- Deng, H., & Wang, Z. (2012). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(1), 183-219.

-

Organic Chemistry Portal. Miyaura Borylation Reaction. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

- Al-Rawashdeh, A. I., Al-Qaisi, J. A., & Al-Qtaitat, A. I. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 28(14), 5345.

-

University of Bristol Research Portal. The lithiation–borylation reaction. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. Available from: [Link]

-

ResearchGate. Preparation of Cyanopyridines by Direct Cyanation | Request PDF. Available from: [Link]

- Aggarwal, V. K. (2017).

-

ResearchGate. General synthetic route for the synthesis of boronic acids 1. Available from: [Link]

-

SlidePlayer. Lithiation-Borylation Methodology and Its Application in Synthesis. Available from: [Link]

- Katritzky, A. R., et al. (2005).

-

RSC Publishing. A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates. Available from: [Link]

- Silva, V. L., et al. (2020).

- Fang, Y., et al. (2018). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Chemistry Central Journal, 12(1), 136.

- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Natural Product Reports, 39(6), 1152-1187.

- Molander, G. A., & Colombel, V. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron. Organic Letters, 14(18), 4670-4673.

-

Wikipedia. Suzuki reaction. Available from: [Link]

- Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270.

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

-

ChemHelp ASAP. (2020). Suzuki cross-coupling reaction. Available from: [Link]

-

ResearchGate. The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Available from: [Link]

-

Oakwood Chemical. (6-Cyanopyridin-3-yl)boronic acid. Available from: [Link]

-

RSC Publishing. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Available from: [Link]

-

Semantic Scholar. Design and discovery of boronic acid drugs. Available from: [Link]

-

ResearchGate. Design and discovery of boronic acid drugs | Request PDF. Available from: [Link]

-

ResearchGate. (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. Available from: [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 11. scispace.com [scispace.com]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. rsc.org [rsc.org]

- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

(6-Cyanopyridin-2-yl)boronic acid: A Technical Guide to Stability and Storage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Cyanopyridin-2-yl)boronic acid is a pivotal reagent in modern synthetic and medicinal chemistry. As a functionalized heteroaryl boronic acid, it serves as a critical building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the synthesis of complex molecules that are often core structures of new drug candidates.[1] The utility of boronic acids is intrinsically linked to their chemical stability. However, the very nature of the boronic acid functional group—an electron-deficient boron atom—makes it susceptible to several degradation pathways.[2][3] This guide provides an in-depth analysis of the factors governing the stability of this compound, outlines field-proven storage and handling protocols, and details experimental workflows for stability assessment, ensuring the integrity of this crucial reagent in research and development.

The Chemical Foundation of Boronic Acid Stability

Boronic acids are organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to a trivalent, sp²-hybridized boron atom.[4] This configuration leaves the boron with a vacant p-orbital, rendering it a Lewis acid and the primary site of reactivity and instability.[2] While aryl boronic acids are generally more stable than their aliphatic counterparts, their stability is not absolute and is influenced by several factors.[2]

The key to maintaining the integrity of this compound lies in understanding and controlling the pathways through which it can degrade. The principal degradation mechanisms include oxidative C-B bond cleavage, protodeboronation, and the formation of anhydrides.[5][6]

Major Degradation Pathways

-

Oxidative Deboronation: This is a significant degradation route where the carbon-boron bond is cleaved by reactive oxygen species (ROS).[3] The reaction, often initiated by species like hydrogen peroxide, results in the conversion of the boronic acid into the corresponding alcohol (6-hydroxy-2-cyanopyridine) and boric acid.[7][8] The thermodynamic driving force for this oxidation is substantial due to the large difference in B-O and B-C bond energies.[4] While kinetically slow for many arylboronic acids, this process can be accelerated under certain conditions, compromising sample purity.[4][5]

-

Protodeboronation: This pathway involves the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. It can occur under harsh acidic or basic conditions and is a known challenge for some heterocyclic boronic acids during storage or in reactive media.[2][6]

-

Anhydride Formation (Boroxines): Boronic acids have a propensity to undergo dehydration, losing water molecules to form cyclic trimeric anhydrides known as boroxines.[9] This is a reversible equilibrium reaction. While boroxine formation is not strictly "degradation" as it can be reversed upon exposure to water, it alters the compound's molecular weight and can complicate stoichiometry in reactions if not accounted for. Severe dehydration should be avoided.

Below is a diagram illustrating these primary degradation routes.

Caption: Primary degradation pathways for this compound.

Recommended Storage, Handling, and Stability Assessment

Controlling the chemical environment is paramount to preserving the integrity of this compound. The following protocols are based on established best practices for handling sensitive boronic acid reagents.

Storage and Handling Protocols

Adherence to strict storage conditions minimizes exposure to atmospheric moisture, oxygen, light, and elevated temperatures, which are the primary drivers of degradation.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C for long-term storage. [10] | Reduces the rate of all chemical degradation pathways. Room temperature may be acceptable for short-term use if other conditions are met. |

| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidative deboronation and hydrolysis.[11] |

| Container | Tightly sealed, opaque container. | Prevents ingress of air and moisture. Opaque containers protect the compound from photolytic degradation.[12][13] |

| Moisture | Store in a dry environment, preferably in a desiccator. | Prevents both the hydrolysis of the C-B bond and the formation of boroxine anhydrides. |

| Handling | Handle in a glove box or under a stream of inert gas. | Minimizes exposure during weighing and preparation of solutions. Avoids repeated opening and closing of the main stock container. |

Experimental Stability Assessment: Forced Degradation Studies

For drug development professionals, understanding the degradation profile is a regulatory necessity and provides critical insights into formulation and storage requirements. A forced degradation study is an essential experiment to identify potential degradation products and degradation pathways.[14]

Objective: To intentionally degrade the this compound sample under more severe conditions than accelerated stability testing to predict its long-term stability and to facilitate the development of stability-indicating analytical methods.

The following workflow outlines a standard approach to a forced degradation study.

Caption: Workflow for a forced degradation study of boronic acids.

Detailed Protocol for Forced Degradation:

-

Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Stress Conditions: Aliquot the stock solution and subject it to the following conditions. A control sample, protected from stress, should be run in parallel.

-

Acidic: Add 0.1 M HCl.

-

Basic: Add 0.1 M NaOH.

-

Oxidative: Add 3% H₂O₂. Perform at room temperature in the dark, as higher temperatures can reduce oxygen content in the solvent.[14]

-

Thermal: Heat the solution at 70°C.[14]

-

Photolytic: Expose the solution to a controlled source of UV and visible light (e.g., 1.2 million lux-hours visible and 200 watt-hours/m² UV).[14]

-

-

Time Points: Collect samples at appropriate intervals (e.g., 0, 4, 8, 12, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.[14]

-

Analysis: Quench the reactions if necessary (e.g., neutralize acid/base) and analyze all samples using a validated stability-indicating analytical method.

Analytical Techniques for Stability Assessment

The analysis of boronic acids and their potential degradation products requires specific considerations due to their labile nature.

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the parent compound and its impurities.

-

Challenge: Boronic esters, and sometimes the acids themselves, can undergo on-column hydrolysis, leading to inaccurate results.[15][16]

-

Solution: Method development is crucial. The use of columns with low silanol activity (e.g., Waters XTerra MS C18) and mobile phases without pH modifiers can significantly reduce on-column hydrolysis.[16] Non-aqueous capillary electrophoresis (NACE) is another powerful technique that avoids hydrolysis issues seen in traditional reversed-phase HPLC.[15]

-

-

Mass Spectrometry (MS): When coupled with LC, MS is indispensable for the structural elucidation of degradation products by providing accurate mass information.[17]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹¹B NMR can be used to assess the purity of the starting material and to characterize major degradation products after isolation.

Conclusion

This compound is a valuable but sensitive molecule whose utility is directly tied to its purity and stability. Degradation via oxidation, protodeboronation, and anhydride formation can be effectively mitigated through rigorous control of storage and handling conditions. For professionals in drug development, conducting systematic forced degradation studies is a critical step to understand the intrinsic stability of the molecule and to develop robust analytical methods. By implementing the scientifically-grounded protocols detailed in this guide, researchers can ensure the integrity of their starting materials, leading to more reliable, reproducible, and successful scientific outcomes.

References

-

Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. Available at: [Link]

-

Boronic Acids and Derivatives - Amerigo Scientific. Available at: [Link]

-

Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - Journal of Pharmaceutical Sciences. Available at: [Link]

-

Improving the oxidative stability of boronic acids through stereoelectronic effects - Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Degradation Pathways of a Peptide Boronic Acid Derivative, 2‐Pyz‐(CO)‐Phe‐Leu‐B(OH)2 - Journal of Pharmaceutical Sciences. Available at: [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts - PNAS. Available at: [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts - PubMed. Available at: [Link]

-

Assessing the stability and reactivity of a new generation of boronic esters - American Chemical Society. Available at: [Link]

-

Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities - ACS Publications. Available at: [Link]

-

Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed. Available at: [Link]

-

Forced Degradation Studies - STEMart. Available at: [Link]

-

Boronic acid - Wikipedia. Available at: [Link]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - Journal of the American Chemical Society. Available at: [Link]

-

Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate. Available at: [Link]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH. Available at: [Link]

-

A Water-Stable Boronate Ester Cage - Journal of the American Chemical Society. Available at: [Link]

-

Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC - ResearchGate. Available at: [Link]

-

Order of thermodynamic stability of representative boronic esters - ResearchGate. Available at: [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters. Available at: [Link]

-

A Water-Stable Boronate Ester Cage - PMC - NIH. Available at: [Link]

-

Forced Degradation Studies - MedCrave online. Available at: [Link]

-

Design and discovery of boronic acid drugs - PubMed. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available at: [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - MDPI. Available at: [Link]

-

Degradation of pyridines in the environment - Semantic Scholar. Available at: [Link]

-

Proposed degradation pathways of pyridine derivatives in bacteria... - ResearchGate. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. Available at: [Link]

-

5-Cyanopyridine-3-boronic acid - PubChem. Available at: [Link]

-

Extreme Thermal Stabilization of Carborane–Cyanate Composites via B–N Dative-Bonded Boroxine Barriers - OSTI.GOV. Available at: [Link]

-

Synthesis, thermal stability, heats of formation and explosive properties of cyano-substituted di-, tri- and tetraazidopyridines - ResearchGate. Available at: [Link]

-

Extreme Thermal Stabilization of Carborane–Cyanate Composites via B–N Dative-Bonded Boroxine Barriers - NIH. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Derivatives - Amerigo Scientific [amerigoscientific.com]

- 3. pnas.org [pnas.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sci-Hub. Degradation Pathways of a Peptide Boronic Acid Derivative, 2‐Pyz‐(CO)‐Phe‐Leu‐B(OH)2 / Journal of Pharmaceutical Sciences, 2000 [sci-hub.box]

- 9. Boronic acid - Wikipedia [en.wikipedia.org]

- 10. (6-Cyanopyridin-3-yl)boronic acid | 1011722-07-8 [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. file.bldpharm.com [file.bldpharm.com]

- 14. Forced Degradation Studies - STEMart [ste-mart.com]

- 15. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of (6-Cyanopyridin-2-yl)boronic acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for (6-Cyanopyridin-2-yl)boronic acid, a versatile building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. The interpretation of this data is crucial for confirming molecular structure, assessing purity, and understanding chemical reactivity.

Molecular Structure and Spectroscopic Overview

This compound is a bifunctional molecule featuring a pyridine ring substituted with a cyano group and a boronic acid moiety. This unique combination of functional groups imparts specific spectroscopic signatures that are essential for its characterization. The following sections will detail the expected features in ¹H NMR, ¹³C NMR, IR, and MS, drawing upon data from analogous compounds and fundamental spectroscopic principles.

Molecular Structure:

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing nature of both the cyano and boronic acid groups. The predicted chemical shifts and coupling patterns are based on the known spectrum of 2-cyanopyridine and general substituent effects of boronic acids on aromatic rings.[1][2]

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.0 - 8.2 | d | ~8.0 |

| H-4 | 7.8 - 8.0 | t | ~8.0 |

| H-5 | 7.6 - 7.8 | d | ~8.0 |

| -OH | 5.0 - 7.0 (broad) | s | - |

Causality behind Experimental Choices: The choice of a deuterated solvent is critical for ¹H NMR. Solvents like DMSO-d₆ or CDCl₃ are commonly used.[3] DMSO-d₆ is often preferred for boronic acids as it can help to solubilize the compound and the acidic protons of the boronic acid group are often observed as a broad singlet. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and accurately resolve the coupling patterns of the aromatic protons.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range of approximately -2 to 12 ppm.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Caption: General workflow for NMR data acquisition and processing.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Six distinct signals are expected: five for the pyridine ring carbons and one for the cyano carbon. The chemical shifts are predicted based on data for 2-cyanopyridine and the known effects of a boronic acid substituent on an aromatic ring.[2][4]

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (ipso-B) | 140 - 150 |

| C-3 | 128 - 132 |

| C-4 | 137 - 141 |

| C-5 | 125 - 129 |

| C-6 (ipso-CN) | 145 - 155 |

| CN | 116 - 120 |

Expertise & Experience: The carbon atom attached to the boron (C-2) often shows a broader signal due to quadrupolar relaxation of the boron nucleus. The chemical shift of the cyano carbon is typically found in the 115-125 ppm range.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR, although a higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Instrument Setup: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range of approximately 0 to 200 ppm.

-

-

Processing: Similar to ¹H NMR, apply Fourier transform, phase and baseline correction, and reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the O-H, C≡N, and B-O bonds, as well as vibrations from the pyridine ring.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3200-3600 (broad) | O-H stretch (boronic acid) | Strong |

| ~2230 | C≡N stretch | Strong |

| 1580-1610 | C=C/C=N ring stretch | Medium-Strong |

| 1350-1450 | B-O stretch | Strong |

| 1000-1100 | B-O-H bend | Medium |

| 700-800 | C-H out-of-plane bend | Strong |

Trustworthiness: The presence of a strong, sharp peak around 2230 cm⁻¹ is a highly reliable indicator of the cyano group.[5][6] The broad O-H stretch is characteristic of the hydrogen-bonded dimeric or oligomeric structures that boronic acids often form in the solid state.[7]

Experimental Protocol for FTIR (Solid State):

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. The analysis of boronic acids by MS can be challenging due to their tendency to undergo dehydration to form cyclic trimers (boroxines).[8][9]

Expected Mass Spectrometry Data:

-

Molecular Weight: 147.93 g/mol

-

Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.[10]

-

Expected Ions (Positive Mode ESI):

-

[M+H]⁺: m/z 149.04

-

[M+Na]⁺: m/z 171.02

-

-

Expected Ions (Negative Mode ESI):

-

[M-H]⁻: m/z 147.03

-

-

Fragmentation: Fragmentation in ESI-MS is typically induced by collision-induced dissociation (CID). Expected fragmentation pathways include the loss of water and the boronic acid group.

-

Boroxine Formation: In some MS techniques, particularly those involving heat, a peak corresponding to the trimeric boroxine may be observed at a much higher m/z.

Experimental Protocol for ESI-MS:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.

-

Instrument Setup: Infuse the sample solution directly into the ESI source of the mass spectrometer or introduce it via liquid chromatography (LC).

-

Acquisition Parameters:

-

Ionization Mode: Positive or negative ion mode.

-

Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable and strong signal.

-

Caption: Logical workflow for the mass spectrometric analysis.

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. While direct experimental spectra are not always readily available in the public domain, a thorough understanding of the spectroscopic properties of its constituent functional groups and related analogs allows for a reliable prediction and interpretation of its spectral data. This guide provides the foundational knowledge and experimental considerations necessary for researchers to confidently identify and characterize this important chemical compound.

References

-

BenchChem. (2025). Mass Spectrometry of (7-Heptylnaphthalen-2-yl)boronic Acid and its Derivatives: A Comparative Guide. Retrieved from BenchChem website.[8]

-

Analytical Methods. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing.[9][11]

-

PubMed. (2013). Arylboronic acid chemistry under electrospray conditions. Retrieved from PubMed.[10]

-

ChemicalBook. (n.d.). 2-Cyanopyridine(100-70-9) 1H NMR. Retrieved from ChemicalBook.[1]

-

PubMed. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Retrieved from PubMed.[7]

-

BenchChem. (2025). A Comparative Guide to the Spectroscopic Data of 2-, 3-, and 4-Cyanopyridine Isomers. Retrieved from BenchChem website.[3]

- Chemistry LibreTexts. (2022). 4.4: Interpreting Electron Ionization Mass Spectra.

-

ResearchGate. (2012). Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine. Retrieved from ResearchGate.[5]

-

ChemicalBook. (n.d.). 2-Cyanopyridine(100-70-9)IR1. Retrieved from ChemicalBook.[6]

-

ChemicalBook. (n.d.). 2-Cyanopyridine(100-70-9) 13C NMR spectrum. Retrieved from ChemicalBook.[4]

-

Guidechem. (n.d.). 2-Cyanopyridine 100-70-9 wiki. Retrieved from Guidechem.[12]

-

NIST WebBook. (n.d.). 2-Pyridinecarbonitrile. Retrieved from NIST WebBook.[13][14][15]

-

Benchchem. (n.d.). 2-Cyanopyridine | 100-70-9. Retrieved from Benchchem.[2]

-

The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from The Royal Society of Chemistry.[16]

-

Canadian Science Publishing. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Retrieved from Canadian Science Publishing.[17]

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from Reddit.[18]

-

PubMed. (2012). The spectroscopic (FTIR, FT-Raman, NMR and UV), first-order hyperpolarizability and HOMO-LUMO analysis of methylboronic acid. Retrieved from PubMed.[19]

Sources

- 1. 2-Cyanopyridine(100-70-9) 1H NMR spectrum [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Cyanopyridine(100-70-9) 13C NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Cyanopyridine(100-70-9) IR Spectrum [m.chemicalbook.com]

- 7. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Page loading... [wap.guidechem.com]

- 13. 2-Pyridinecarbonitrile [webbook.nist.gov]

- 14. 2-Pyridinecarbonitrile [webbook.nist.gov]

- 15. 2-Pyridinecarbonitrile [webbook.nist.gov]

- 16. rsc.org [rsc.org]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. reddit.com [reddit.com]

- 19. The spectroscopic (FTIR, FT-Raman, NMR and UV), first-order hyperpolarizability and HOMO-LUMO analysis of methylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (6-Cyanopyridin-2-yl)boronic Acid (CAS 1164100-80-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword

(6-Cyanopyridin-2-yl)boronic acid, registered under CAS number 1164100-80-4, has emerged as a significant building block in modern synthetic and medicinal chemistry. Its unique electronic properties, stemming from the presence of both a boronic acid moiety and a cyano group on a pyridine scaffold, make it a versatile reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, handling, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. The information presented herein is intended to equip researchers and drug development professionals with the technical knowledge required to effectively utilize this valuable synthetic intermediate.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1164100-80-4 | |

| Molecular Formula | C₆H₅BN₂O₂ | [1][2] |

| Molecular Weight | 147.93 g/mol | [1][2] |

| Predicted Boiling Point | 400.2 ± 55.0 °C (at 760 mmHg) | [1] |

| Predicted Density | 1.34 ± 0.1 g/cm³ | [1] |

| Predicted pKa | 6.43 ± 0.53 | [1] |

| Storage Temperature | 2-8°C | [1][3] |

Note: Some physical properties are predicted values and should be used as a guideline.

Synthesis of this compound

The synthesis of pyridinylboronic acids is a well-established field, with several general methods available.[4] The most common and industrially scalable approach for the preparation of 2-pyridinylboronic acids involves the halogen-metal exchange of a corresponding 2-halopyridine, followed by borylation with a trialkyl borate ester and subsequent hydrolysis.

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol:

Materials:

-

2-Bromo-6-cyanopyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel, add 2-bromo-6-cyanopyridine (1.0 equivalent) and dissolve in anhydrous THF under an inert atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-BuLi (1.05 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly add 2 M aqueous HCl to quench the reaction and hydrolyze the boronate ester. Stir vigorously for 1-2 hours.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer two more times with diethyl ether or ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization or by forming a diethanolamine adduct to facilitate purification, followed by liberation of the free boronic acid.[6][7]

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific experimental data for this compound is not publicly available, the expected spectroscopic features can be inferred from data on analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct aromatic proton signals corresponding to the pyridine ring. The chemical shifts and coupling constants will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms of the pyridine ring, including the carbon bearing the boronic acid group and the cyano carbon. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation of the boron nucleus.[8]

-

¹¹B NMR: Boron-11 NMR is a crucial technique for characterizing boronic acids. A signal in the range of δ 28-30 ppm (relative to BF₃·OEt₂) is characteristic of a trigonal planar boronic acid.[8][9]

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C≡N stretch of the cyano group (typically around 2220-2240 cm⁻¹), O-H stretching of the boronic acid group (a broad band around 3200-3600 cm⁻¹), and B-O stretching (around 1300-1400 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing an accurate mass measurement of the molecular ion or a suitable fragment.

Applications in Organic Synthesis

The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction.[10][11][12] This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures that are prevalent in many pharmaceutical compounds.[13][14]

The presence of the electron-withdrawing cyano group and the coordinating nitrogen atom in the pyridine ring can influence the reactivity of the boronic acid in the Suzuki-Miyaura coupling. The catalytic cycle for a typical Suzuki-Miyaura reaction is illustrated below.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. US5539117A - 2-acetyl-6-cyanopyridines and their use as intermediates in the synthesis of oligo-2,6-pyridines - Google Patents [patents.google.com]

- 5. EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents [patents.google.com]

- 6. reddit.com [reddit.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. rsc.org [rsc.org]

- 9. par.nsf.gov [par.nsf.gov]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Reactivity Profile of 6-Cyanopyridine Substituted Boronic Acids: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the reactivity profile of 6-cyanopyridine substituted boronic acids, critical reagents in contemporary drug discovery and development. We will delve into the nuanced interplay of electronic effects, steric factors, and reaction conditions that govern the synthesis, stability, and utility of these versatile building blocks, with a primary focus on their application in Suzuki-Miyaura cross-coupling reactions.

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of approved therapeutics.[1][2] Its ability to act as a hydrogen bond acceptor and its modulation of pharmacokinetic properties make it a privileged heterocycle. The introduction of a boronic acid moiety onto the pyridine ring transforms it into a powerful synthetic intermediate, primarily for the construction of biaryl and heteroaryl structures through palladium-catalyzed cross-coupling reactions.[3][4][5] Among these, 6-cyanopyridine substituted boronic acids offer a unique combination of electronic properties that present both opportunities and challenges in synthesis.

The Defining Influence of the 6-Cyano Group: An Electronic Deep Dive

The reactivity of a pyridine boronic acid is fundamentally dictated by the electronic nature of its substituents. The cyano group (-C≡N) at the 6-position of the pyridine ring is a potent electron-withdrawing group, exerting its influence through two primary mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen atom in the nitrile group pulls electron density away from the pyridine ring through the sigma bond framework.[6]

-

Resonance Effect (-M): The nitrile group can participate in the π-system of the pyridine ring, delocalizing electron density, particularly when positioned ortho or para to the ring nitrogen.[6][7]

This profound electron-withdrawing character significantly deactivates the pyridine ring, which has critical implications for the reactivity of the boronic acid group.[6]

Impact on Basicity and Catalyst Interactions

The electron-withdrawing nature of the cyano group reduces the Lewis basicity of the pyridine nitrogen. While typically a challenge in Suzuki-Miyaura couplings where the pyridine nitrogen can coordinate to and deactivate the palladium catalyst, this reduced basicity can be advantageous, potentially mitigating catalyst inhibition.[4]

Synthesis and Stability of 6-Cyanopyridine Boronic Acids and Their Derivatives

The synthesis of pyridinylboronic acids can be achieved through several established methods. However, the inherent instability of many heteroaromatic boronic acids, particularly those with the boronic acid group at the 2- or 6-position, necessitates careful consideration of the synthetic route and the final form of the boron reagent.

Synthetic Pathways

Common synthetic approaches include:

-

Halogen-Metal Exchange and Borylation: This classic method involves the reaction of a halopyridine (typically bromo- or iodo-) with an organolithium or Grignard reagent at low temperatures, followed by quenching with a trialkyl borate.[3] For 6-cyanopyridine systems, the nitrile group's reactivity towards organometallic reagents requires an in situ quench procedure where the organometal is added to a cooled mixture of the halopyridine and trialkyl borate to achieve better yields.

-

Palladium-Catalyzed Borylation: The Miyaura borylation reaction, which couples a halopyridine with a diboron reagent like bis(pinacolato)diboron (B₂pin₂), is a highly effective and functional group tolerant method.[8]

The Challenge of Protodeboronation

A significant challenge in working with heteroaromatic boronic acids is their propensity to undergo protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[9][10] This undesired side reaction is highly dependent on pH and the electronic nature of the aromatic ring.[9][11]

For pyridine boronic acids, especially those with the boron group at the 2- or 6-position, protodeboronation can be rapid.[9][12] The mechanism can involve zwitterionic species, particularly under neutral pH conditions.[9] The strong electron-withdrawing nature of the 6-cyano group can exacerbate the instability of the boronic acid.

The Superior Stability of Boronic Esters

To circumvent the instability of the free boronic acids, it is highly recommended to synthesize and utilize their corresponding boronic esters, such as pinacol or MIDA esters.[13] These esters exhibit significantly greater stability towards protodeboronation and can act as a "slow release" source of the active boronic acid under the reaction conditions.[9]

Experimental Protocol: Synthesis of (6-Cyanopyridin-3-yl)boronic acid Pinacol Ester via Miyaura Borylation

This protocol outlines a general procedure for the synthesis of a 6-cyanopyridine boronic ester.

Materials:

-

3-Bromo-6-cyanopyridine

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To an oven-dried Schlenk flask, add 3-bromo-6-cyanopyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired (6-cyanopyridin-3-yl)boronic acid pinacol ester.

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the premier application for 6-cyanopyridine substituted boronic acids, enabling the synthesis of complex biaryl and heteroaryl structures.[5][14] The success of these couplings hinges on the careful selection of reaction parameters to maximize the desired productive reaction while minimizing side reactions like protodeboronation.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst adds to the aryl or heteroaryl halide.

-

Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center. This step requires a base to activate the boronic acid.

-

Reductive Elimination: The two organic partners on the palladium complex couple, regenerating the Pd(0) catalyst and forming the desired C-C bond.

Key Reaction Parameters for 6-Cyanopyridine Boronic Acids

Catalyst and Ligand Selection: For challenging couplings involving heteroaromatic partners, the choice of ligand is critical. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often necessary to promote efficient transmetalation and reductive elimination.[15] Palladium pre-catalysts incorporating these ligands are commercially available and often provide superior results.

Base Selection: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[8][16] For 6-cyanopyridine boronic acids, which are more acidic due to the electron-withdrawing cyano group, a milder base like K₂CO₃ or K₃PO₄ may be sufficient.[15][17] The choice of base can also influence the rate of protodeboronation.

Solvent System: Aprotic solvents such as 1,4-dioxane, toluene, or THF, often with a small amount of water, are commonly employed.[15][18] Anhydrous conditions can also be effective, particularly when using boronic esters, to suppress protodeboronation.[4]

| Parameter | Recommendation for 6-Cyanopyridine Boronic Esters | Rationale |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective Pd(0) and Pd(II) precursors. |

| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands facilitate the key steps of the catalytic cycle for challenging substrates.[15] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Effective in activating the boronic ester while minimizing base-sensitive side reactions.[15][17] |

| Solvent | Dioxane/H₂O, Toluene, 2-MeTHF | Aprotic solvents are generally preferred; aqueous mixtures can sometimes accelerate the reaction.[15][19] |

| Temperature | 80-110 °C | Elevated temperatures are often required to overcome activation barriers.[15] |

Experimental Protocol: Suzuki-Miyaura Coupling of (6-Cyanopyridin-3-yl)boronic acid Pinacol Ester with an Aryl Bromide

Materials:

-

(6-Cyanopyridin-3-yl)boronic acid pinacol ester

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(dppf)Cl₂ or a pre-catalyst like XPhos Pd G3)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane and water)

Procedure:

-

In a microwave vial or Schlenk tube, combine the (6-cyanopyridin-3-yl)boronic acid pinacol ester (1.2 eq), the aryl bromide (1.0 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert atmosphere.

-

Add the solvent system (e.g., a 4:1 mixture of dioxane:water).

-

Seal the vessel and heat the reaction mixture to 100 °C for 1-6 hours, or until the starting material is consumed as monitored by LC-MS.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography or preparative HPLC to yield the desired biaryl product.

Troubleshooting and Optimization

When encountering low yields or incomplete reactions, systematically evaluate the following:

-

Protodeboronation: The primary suspect for low yield is often the decomposition of the boronic acid/ester. Analyze the crude reaction mixture by LC-MS to detect the presence of 2-cyanopyridine. If significant protodeboronation is observed, consider switching to a more stable boronic ester (e.g., MIDA ester), using anhydrous conditions, or employing a milder base.[4][9]

-

Catalyst Deactivation: If starting materials remain largely unreacted and protodeboronation is minimal, catalyst activity may be the issue. Screening a panel of bulky, electron-rich phosphine ligands is a prudent step.[15] Increasing the catalyst loading may also be beneficial for particularly challenging substrates.

-

Reagent Quality: Ensure the purity and integrity of all reagents, particularly the boronic ester, base, and solvent.

Conclusion

6-Cyanopyridine substituted boronic acids are valuable yet challenging reagents in modern organic synthesis. Their reactivity is dominated by the strong electron-withdrawing nature of the cyano group, which enhances the propensity for protodeboronation but can also mitigate catalyst inhibition. By understanding these underlying principles and employing stabilized boronic esters in conjunction with optimized, robust catalytic systems, researchers can effectively harness the synthetic potential of these building blocks to construct novel molecular architectures for drug discovery.

References

- Protodeboron

- Recent progress in the synthesis of pyridinylboronic acids and esters - Arkivoc.

- The Nitrile Group as a Modulator of Electronic Properties in the Pyridine Ring: An In-depth Technical Guide - Benchchem.

- 2-Cyanopyridine-3-boronic Acid | CAS 222873-77-8 - Pipzine Chemicals.

- Introduction: The Electronic Influence of the Pyridine Ring - Benchchem.

- Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid.

- catalyst selection for difficult Suzuki couplings with functionalized boronic acids - Benchchem.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society.

- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.

- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Public

- The proposed mechanism for protodeboronation of arylboronic acids - ResearchG

- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Public

- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor

- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH.

- Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates - ResearchG

- Stereospecific Coupling of Boronic Esters with N-Heteroaromatic Compounds | Journal of the American Chemical Society.

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom

- Synthesis of ortho-Cyanopyridylboronic Acids and Esters Toward Cyano-Functionalized Bipyridines | Request PDF - ResearchG

- Suzuki-Miyaura Coupling - Chemistry LibreTexts.

- Suzuki reaction - Wikipedia.

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 9. Protodeboronation - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]

An In-Depth Technical Guide to the Solubility of (6-Cyanopyridin-2-yl)boronic acid in Organic Solvents

Foreword: Navigating the Solubility Challenge in Modern Drug Discovery

To the researchers, scientists, and drug development professionals at the forefront of innovation, the journey from a promising molecule to a viable therapeutic is fraught with challenges. Among the most critical yet often underestimated of these is solubility. A compound's ability to dissolve in a given solvent dictates its reaction kinetics, purification efficiency, and ultimately, its bioavailability. (6-Cyanopyridin-2-yl)boronic acid, a key building block in medicinal chemistry, is no exception. Its utility in forming complex molecular architectures, primarily through the celebrated Suzuki-Miyaura coupling, is directly dependent on its solubility in the organic solvents that serve as the reaction medium.[1][2][3][4]

This guide is born from a recognition that readily available, quantitative solubility data for this specific, highly functionalized boronic acid is scarce. Therefore, this document deviates from a simple data repository. Instead, it aims to empower you, the practicing scientist, with a deeper understanding of the physicochemical principles governing its solubility. We will explore the theoretical underpinnings, provide a framework for predicting solubility, and present a robust, field-tested protocol for experimental determination. This approach is designed not just to provide answers, but to foster a rational, predictive, and efficient workflow in your laboratory.

The Molecular Profile of this compound: A Solubility Perspective

Understanding the solubility of this compound begins with a thorough analysis of its molecular structure. The molecule, with a molecular weight of approximately 147.93 g/mol , presents a unique combination of functional groups that dictate its interactions with various solvents.[5][6][7]

-

The Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and a site for hydrogen bonding (as an acceptor). Its electron-deficient nature, further amplified by the cyano group, influences the acidity of the boronic acid moiety.

-

The Cyano Group (-C≡N): This is a strongly electron-withdrawing and polar group. The triple bond and the nitrogen atom contribute to a significant dipole moment and can act as a hydrogen bond acceptor.

-

The Boronic Acid Group (-B(OH)₂): This is the most influential functional group in determining solubility. It is a Lewis acid, capable of accepting an electron pair, which allows it to interact strongly with Lewis basic solvents.[8] The two hydroxyl groups can act as both hydrogen bond donors and acceptors. Furthermore, boronic acids have a known propensity to undergo reversible self-condensation to form cyclic trimers known as boroxines, particularly in non-polar solvents or upon heating, which can significantly reduce solubility.[9]

The interplay of these features—a polar heterocyclic ring, a strongly polar cyano group, and a hydrogen-bonding, Lewis-acidic boronic acid group—suggests that this compound will exhibit complex solubility behavior, favoring polar solvents and having limited solubility in non-polar hydrocarbon solvents.

Theoretical Frameworks for Solubility Prediction

In the absence of extensive experimental data, theoretical models provide a powerful tool for solvent screening and selection.[10][11] These models can save significant time and resources by narrowing down the list of potential solvents for experimental validation.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

Each solvent and solute can be described by a point in a three-dimensional "Hansen space." The closer the HSP values of a solute and a solvent are, the more likely the solute is to dissolve.[14] While the specific HSP values for this compound are not published, we can infer its likely position in Hansen space. The presence of the polar pyridine and cyano groups, along with the hydrogen-bonding boronic acid, suggests it will have relatively high δP and δH values. Therefore, solvents with similarly high δP and δH values are predicted to be effective.

| Solvent Class | Typical HSP Profile (δD, δP, δH) | Predicted Solubility of this compound | Rationale |

| Alcohols (e.g., Methanol, Ethanol) | Moderate δD, High δP, High δH | High | Excellent match for hydrogen bonding and polarity. |

| Ketones (e.g., Acetone, MEK) | Moderate δD, High δP, Moderate δH | Moderate to High | Good polarity match; can accept hydrogen bonds. Phenylboronic acid shows good solubility in acetone.[15] |

| Ethers (e.g., THF, Dioxane) | Moderate δD, Low-Mod δP, Moderate δH | Moderate | Can accept hydrogen bonds. Ethers are often good solvents for boronic acids.[15] |

| Aprotic Polar (e.g., DMF, DMSO) | Moderate δD, High δP, Moderate δH | High | Highly polar and can accept hydrogen bonds effectively. |

| Chlorinated (e.g., DCM, Chloroform) | Moderate δD, Low-Mod δP, Low δH | Low to Moderate | Phenylboronic acid and its esters show good solubility in chloroform.[15] The polarity may be sufficient for some dissolution. |

| Hydrocarbons (e.g., Hexane, Toluene) | High δD, Low δP, Low δH | Very Low | Poor match for polarity and hydrogen bonding. Hydrocarbons are often used to precipitate boronic acids.[15] |

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a more sophisticated, quantum chemistry-based method for predicting thermodynamic properties, including solubility.[16][17] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities. This ab initio approach does not rely on empirical data for the solute, making it particularly valuable for novel compounds like this compound.[10][16][18] A COSMO-RS calculation would provide a quantitative prediction of solubility in a wide range of solvents, enabling a highly rational selection process for experimental work.

Experimental Determination of Solubility: A Validated Protocol

Theoretical predictions must be validated by empirical data. The following protocol outlines a robust method for determining the solubility of this compound in a given organic solvent using the isothermal shake-flask method, a gold standard in the field.[19]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (anhydrous, high purity)

-

Analytical balance (± 0.1 mg)

-

Vials with PTFE-lined caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Isothermal shake-flask solubility determination workflow.

Step-by-Step Methodology

-

Preparation of Saturated Solutions: To a series of vials, add an excess amount of this compound to a known volume of the test solvent (e.g., 5 mL). An excess is critical to ensure equilibrium with the solid phase is achieved.

-

Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for at least 24-48 hours. The equilibration time should be sufficient to ensure that the concentration of the dissolved solid is no longer changing.

-

Sampling: After equilibration, stop the shaking and allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately pass the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved micro-particulates.

-

Dilution and Analysis: Accurately weigh the filtered sample. Then, perform a precise serial dilution with a suitable solvent (often the HPLC mobile phase) to bring the concentration within the linear range of the analytical method. Analyze the final diluted sample by HPLC.

-

Quantification: Prepare a calibration curve by injecting known concentrations of this compound. Use the peak area from the sample to determine its concentration from the calibration curve.

-

Calculation: Back-calculate the original concentration in the saturated solution, accounting for all dilutions, to determine the solubility.

Causality and Self-Validation: This protocol is designed to be self-validating. The use of an excess of solid ensures saturation. The extended equilibration time, which can be tested by taking samples at 24, 48, and 72 hours to see if the measured solubility is constant, confirms that equilibrium has been reached. The immediate filtration and dilution minimize the risk of precipitation or solvent evaporation, ensuring the accuracy of the final measurement.

Concluding Remarks for the Practicing Scientist

The solubility of this compound is a critical parameter that influences its application in organic synthesis and drug development. While a comprehensive database of its solubility in all common organic solvents is not yet publicly available, a rational, science-driven approach can overcome this information gap. By understanding the molecule's inherent physicochemical properties, leveraging powerful predictive tools like Hansen Solubility Parameters and COSMO-RS, and employing robust experimental protocols, researchers can confidently select appropriate solvent systems. This guide provides the foundational knowledge and practical workflows to demystify the solubility of this important building block, enabling more efficient, predictable, and successful synthetic outcomes.

References

- The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. (2026). Google AI Search Grounding API.

- A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. (2024). Process Safety and Environmental Protection.

- Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. (2015). Royal Pharmaceutical Society.

- Optimizing Synthesis: The Role of Boronic Acids in Pharmaceutical Development. (2026). Google AI Search Grounding API.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). Google AI Search Grounding API.

- Design and discovery of boronic acid drugs. (2025).